(2S)-5-Methoxyflavan-7-ol

Description

Properties

IUPAC Name |

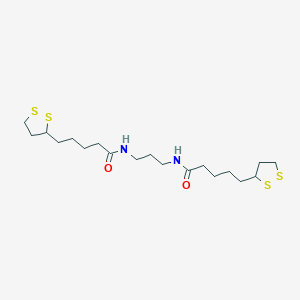

5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N2O2S4/c22-18(8-3-1-6-16-10-14-24-26-16)20-12-5-13-21-19(23)9-4-2-7-17-11-15-25-27-17/h16-17H,1-15H2,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUXZRFEKWOQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCCNC(=O)CCCCC2CCSS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N2O2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439845 | |

| Record name | AN-7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691410-93-2 | |

| Record name | AN-7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2S)-5-Methoxyflavan-7-ol: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-5-Methoxyflavan-7-ol (B12397560) is a naturally occurring flavan (B184786) derivative that has been identified as a constituent of Dragon's blood resin, a traditional medicinal substance. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and characterization. The guide includes structured data on its physicochemical properties and discusses its potential biological activities, drawing parallels with structurally similar compounds. Experimental protocols and workflow diagrams are provided to aid researchers in the extraction and purification of this compound for further study and drug development applications.

Natural Sources

The primary and most well-documented natural source of this compound is Dragon's blood resin .[1][2][3][4] This deep red resin is obtained from various species of plants, with Dracaena draco being the specific source from which this compound has been isolated.[1] Dragon's blood resin has a long history of use in traditional medicine, and modern phytochemical investigations have revealed a rich composition of flavonoids and other phenolic compounds.[5][6][7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆O₃ | [2] |

| Molecular Weight | 256.3 g/mol | [2] |

| CAS Number | 35290-20-1 | [2] |

| Appearance | Colorless sticky oil | [9] |

| Specific Rotation ([α]D²⁰) | -5.7° (c=0.42, CHCl₃) | [9] |

| Natural Source Specific Rotation ([α]D²⁰) | -6.35° (c=1.94, CHCl₃) | [9] |

Isolation Methodology

General Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Dragon's blood resin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound — TargetMol Chemicals [targetmol.com]

- 5. Constituents of dragon's blood. Part II. Structure and oxidative conversion of a novel secobiflavonoid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Phenolic compounds of Dragon's blood from Dracaena draco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

The Discovery and Characterization of (2S)-5-Methoxyflavan-7-ol in Dragon's Blood Resin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dragon's blood resin, a deep red sap obtained from various plant species of the genera Dracaena and Daemonorops, has a long history of use in traditional medicine for its purported therapeutic properties, including the ability to invigorate blood circulation.[1] Modern phytochemical investigations have revealed that the resin is a rich source of bioactive compounds, predominantly flavonoids.[2] Among these, (2S)-5-Methoxyflavan-7-ol has been identified as a significant constituent, contributing to the resin's pharmacological profile. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological evaluation of this compound from Dragon's blood resin, tailored for researchers and professionals in the field of drug development.

Isolation and Purification

The isolation of this compound from Dragon's blood resin involves a multi-step process encompassing extraction and chromatographic separation. While a definitive, detailed preparative protocol for this specific compound is not extensively documented in a single source, a general workflow can be constructed based on established methods for flavonoid isolation from this natural source.

Experimental Protocol: Extraction

A common initial step is the solvent extraction of the powdered resin. Methanol (B129727) is an effective solvent for extracting flavonoids from Dragon's blood.

Protocol: Methanol Extraction of Dragon's Blood Resin [1]

-

Sample Preparation: Weigh 0.1 g of powdered Dragon's blood resin.

-

Extraction: Add 10 mL of absolute methanol to the powdered resin.

-

Sonication: Sonicate the mixture at room temperature for 30 minutes.

-

Repeat Extraction: Repeat the sonication step once more with a fresh 10 mL of methanol.

-

Washing: Wash the remaining residue with 4 mL of methanol.

-

Pooling and Volume Adjustment: Combine all the methanol extracts in a 25-mL volumetric flask and bring the volume to the calibration mark with methanol.

-

Filtration: Filter the combined extract through a 0.2 μm syringe filter to remove any particulate matter. The resulting filtrate is ready for chromatographic analysis and purification.

Experimental Protocol: Chromatographic Purification

Following extraction, purification is typically achieved through column chromatography. While a specific protocol for this compound is not detailed in the reviewed literature, a general approach using silica (B1680970) gel is common for the separation of flavonoids.

General Protocol: Silica Gel Column Chromatography for Flavonoid Separation

-

Column Packing: Prepare a silica gel column using a suitable solvent system, such as a gradient of petroleum ether and ethyl acetate.

-

Sample Loading: Concentrate the crude methanol extract and adsorb it onto a small amount of silica gel. Carefully load the adsorbed sample onto the top of the prepared column.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., high petroleum ether concentration) and gradually increase the polarity by increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Compound Identification: Combine fractions containing the compound of interest, as identified by comparison with a reference standard on TLC, and concentrate them to yield the purified flavonoid. Further purification may be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

The definitive identification of this compound is accomplished through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

While one study notes that the chemical structure of this compound was elucidated by comparing its 1H and 13C NMR data with published values, the specific spectral data was to be reported elsewhere.[1] For the purpose of this guide, representative NMR data for similar flavan (B184786) structures are referenced to provide an expected spectral profile.

Table 1: Representative Spectroscopic Data for Flavan Structures

| Technique | Expected Signals for this compound Core Structure |

|---|---|

| 1H NMR | Signals corresponding to aromatic protons on the A and B rings, protons of the heterocyclic C ring (H-2, H-3, H-4), and a singlet for the methoxy (B1213986) group protons. |

| 13C NMR | Resonances for all 16 carbon atoms, including characteristic shifts for the methoxy carbon, oxygenated aromatic carbons, and the carbons of the flavan core. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C16H16O3 (256.3 g/mol ). |

Note: Detailed, experimentally verified 1H and 13C NMR data for this compound are not available in the reviewed literature.

Quantitative Analysis

An ultra-performance liquid chromatography coupled with photodiode array detection and electrospray ionization mass spectrometry (UPLC-PAD-MS) method has been developed for the simultaneous characterization and quantification of six flavonoids in Dragon's blood, including this compound.[1]

Experimental Protocol: UPLC-PAD-MS Analysis[1]

-

System: Waters Acquity UPLC system with PAD, hyphenated to a Bruker MicrOTOFQ system with an ESI interface.

-

Column: Waters BEH C18 column (1.7 μm, 2.1 × 100 mm) with a VanGuardTM pre-column.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

-

0-2 min: 25% B

-

2-15 min: 25-55% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 280 nm.

Data Presentation: Method Validation and Quantitative Results

The developed UPLC-PAD-MS method was validated for its sensitivity, precision, and accuracy.[1]

Table 2: UPLC-PAD-MS Method Validation Parameters for this compound [1]

| Parameter | Value |

|---|---|

| Linear Range | 20-1000 ng |

| Regression Equation | y = 989.1x + 16685.5 |

| Correlation Coefficient (R2) | 0.9992 |

| Limit of Detection (LOD) | 0.83 ng |

| Limit of Quantification (LOQ) | 2.76 ng |

| Recovery | 94.2–102.8% |

| RSD for Repeatability | 1.4–3.8% |

Analysis of Dragon's blood samples from different geographical regions showed significant variation in the content of the six flavonoids, with this compound being one of the major active components.[1]

Biological Activity and Mechanism of Action

Pharmacological studies have indicated that Dragon's blood exerts its clinical effects, in part, by inhibiting blood platelet aggregation.[1] Flavonoids, including this compound, are believed to be responsible for this anti-platelet activity.

Anti-platelet Aggregation

A related compound, (2S)-5-methoxy-6-methylflavan-7-ol, has been shown to dose-dependently inhibit the aggregation of washed rabbit platelets induced by various agonists. While specific IC50 values for this compound are not provided in the reviewed literature, the activity of this closely related compound suggests a similar potential.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

The underlying mechanism for the anti-platelet activity of flavonoids from Dragon's blood is linked to the inhibition of thromboxane (B8750289) A2 (TXA2) formation via the inhibition of the cyclooxygenase (COX) enzyme. This is a key enzyme in the arachidonic acid cascade that leads to the production of prostaglandins (B1171923) and thromboxanes, which are potent mediators of platelet aggregation.

References

The Biosynthesis of (2S)-5-Methoxyflavan-7-ol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-5-Methoxyflavan-7-ol is a naturally occurring flavonoid that has garnered interest for its potential biological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts for pharmaceutical applications. This technical guide delineates the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, intermediate compounds, and relevant experimental methodologies. The pathway commences with the general phenylpropanoid pathway, leading to the formation of the central flavanone (B1672756) intermediate, (2S)-naringenin. Subsequently, a proposed sequence of regiospecific 5-O-methylation and stereospecific C4-carbonyl reduction transforms (2S)-naringenin into the final product. This guide provides a comprehensive overview of the enzymes involved, their known characteristics, and detailed protocols for their study, serving as a valuable resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug development.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological functions and pharmacological properties. A subgroup of these compounds, the flavans, are characterized by a saturated C-ring. This compound is a specific flavan (B184786) derivative whose biosynthesis is not as extensively characterized as that of other major flavonoid classes like flavonols and anthocyanins. This document aims to provide an in-depth technical guide to the putative biosynthetic pathway of this compound, consolidating current knowledge and providing practical experimental frameworks for its investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the established general flavonoid pathway, followed by specific modification and reduction steps. The pathway can be conceptually divided into two main stages:

-

Stage 1: Biosynthesis of the (2S)-Flavanone Precursor, (2S)-Naringenin. This stage is well-characterized and involves the convergence of the shikimate and acetate (B1210297) pathways[1].

-

Stage 2: Tailoring of the Flavanone Core. This stage involves the specific 5-O-methylation and reduction of the C4-carbonyl group of the flavanone intermediate to yield the final flavan structure.

A visual representation of the proposed pathway is provided below.

Stage 1: Formation of (2S)-Naringenin

The initial steps of the pathway are part of the general phenylpropanoid and flavonoid biosynthesis pathways, which are well-conserved across many plant species[1].

-

Phenylalanine Ammonia-Lyase (PAL): The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by PAL.

-

Cinnamate-4-Hydroxylase (C4H): C4H, a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): CHS is a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): CHI catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to produce (2S)-naringenin[2]. This step is critical as it establishes the (2S) stereochemistry found in the final product.

Stage 2: Tailoring of the (2S)-Naringenin Core

The subsequent steps involve the modification of the (2S)-naringenin scaffold to introduce the 5-methoxy group and reduce the C4-carbonyl, leading to the flavan structure. The precise order of these steps is yet to be definitively established in vivo and may vary between plant species. Here, we propose a plausible sequence based on the available literature.

2.2.1. 5-O-Methylation

The introduction of a methyl group at the 5-hydroxyl position is catalyzed by a Flavonoid O-Methyltransferase (FOMT). While O-methyltransferases that act on various positions of the flavonoid skeleton have been characterized, a specific 5-O-methyltransferase that utilizes (2S)-naringenin as a substrate is yet to be fully characterized in the context of this specific pathway. However, the existence of such an enzyme is highly probable given the structural diversity of methylated flavonoids in nature. These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor[3].

2.2.2. C4-Carbonyl Reduction

The reduction of the C4-carbonyl group of the flavanone ring is a key step in the formation of the flavan backbone. This reaction is catalyzed by a Flavanone 4-Reductase (FNR) or a Dihydroflavonol 4-Reductase (DFR) with FNR activity[4][5]. These enzymes are NADPH-dependent reductases[6]. The reduction of the C4-carbonyl group introduces a new chiral center at the C4 position. The stereospecificity of this reduction is crucial for the final stereochemistry of the flavan-4-ol intermediate. The reduction of (2S)-flavanones by these reductases is expected to be stereospecific[7].

2.2.3. Dehydration

The final step is a proposed dehydration of the (2S)-5-Methoxyflavan-4,7-diol intermediate to yield this compound. The specific enzyme catalyzing this dehydration step in flavan biosynthesis is not well-characterized and may occur spontaneously or be enzyme-mediated.

Key Enzymes and Their Characteristics

A summary of the key enzymes involved in the proposed pathway and their known kinetic parameters is presented in the table below. It is important to note that the kinetic data for the proposed 5-O-methyltransferase and the specific FNR involved in this pathway are not yet available and represent a key area for future research.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cofactor(s) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | trans-Cinnamic acid | - | - | - | - | [1] |

| Cinnamate-4-Hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid | NADPH, O₂ | - | - | - | [1] |

| 4-Coumarate:CoA Ligase | 4CL | p-Coumaric acid, CoA, ATP | p-Coumaroyl-CoA | Mg²⁺ | - | - | - | [1] |

| Chalcone Synthase | CHS | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin chalcone | - | - | - | - | [8] |

| Chalcone Isomerase | CHI | Naringenin chalcone | (2S)-Naringenin | - | - | - | - | [2] |

| Flavonoid 5-O-Methyltransferase | 5-OMT | (2S)-Naringenin | (2S)-5-Methoxy-naringenin | SAM | N/A | N/A | N/A | Proposed |

| Flavanone 4-Reductase | FNR | (2S)-Flavanones | (2S)-Flavan-4-ols | NAD(P)H | 137.7 (for Naringenin) | - | - | [4] |

| Dihydroflavonol 4-Reductase | DFR | Dihydroflavonols, Flavanones | Flavan-3,4-diols, Flavan-4-ols | NAD(P)H | 41.80 (for DHQ) | - | - | [2] |

N/A: Data not available for the specific enzyme in this pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Heterologous Expression and Purification of Recombinant Enzymes

The functional characterization of the enzymes in the pathway requires their production in a heterologous host system, such as Escherichia coli.

Experimental Workflow for Heterologous Expression and Purification:

Protocol for Heterologous Expression in E. coli [9][10]:

-

Gene Synthesis and Cloning: Synthesize the codon-optimized gene encoding the target enzyme (e.g., 5-OMT, FNR) and clone it into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal His-tag for purification.

-

Transformation: Transform the expression construct into a competent E. coli expression strain, such as BL21(DE3).

-

Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate a larger volume of LB medium.

-

Induction: Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.

-

Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) and elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Purity Analysis: Analyze the purity of the eluted protein fractions by SDS-PAGE. Pool the pure fractions and dialyze against a storage buffer.

In Vitro Enzyme Assays

Enzyme assays are essential to confirm the activity of the recombinant enzymes and to determine their kinetic parameters.

Logical Relationship for Enzyme Assay Components:

Protocol for O-Methyltransferase (OMT) Assay [11]:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 0.5 mM of the flavonoid substrate (e.g., (2S)-naringenin), 5 mM S-adenosyl-L-methionine (SAM), and the purified OMT enzyme in a total volume of 100 µL.

-

Incubation: Incubate the reaction mixture at 30-37°C for a specified time (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding an equal volume of methanol (B129727) or by acidification.

-

Product Analysis: Centrifuge the mixture to pellet any precipitated protein and analyze the supernatant for product formation using HPLC or LC-MS.

Protocol for Flavanone 4-Reductase (FNR) Assay [12]:

-

Reaction Mixture: Prepare a reaction mixture containing 0.1 M potassium phosphate (B84403) buffer (pH 7.0), 10 mM NADPH, 10 µg of the flavanone substrate (e.g., (2S)-naringenin or (2S)-5-methoxy-naringenin), and the purified FNR enzyme in a total volume of 500 µL.

-

Incubation: Incubate the reaction at 30°C for a specified time.

-

Product Conversion and Extraction: Since the direct products (flavan-4-ols) can be unstable, they are often converted to the corresponding colored anthocyanidins for easier detection. Add an equal volume of butanol-HCl (95:5, v/v) and heat at 95°C for 1 hour.

-

Product Analysis: Extract the anthocyanidins with an organic solvent (e.g., isoamyl alcohol) and analyze by spectrophotometry or HPLC at ~525 nm.

Product Identification and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) is the standard method for the analysis of flavonoid biosynthesis products.

Protocol for HPLC Analysis [1][5][13]:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of two solvents is commonly employed, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile (B52724) with 0.1% formic acid.

-

Gradient: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; followed by a wash and re-equilibration.

-

Detection:

-

DAD: Monitor at wavelengths characteristic for flavanones (around 288 nm) and flavans.

-

MS: Use electrospray ionization (ESI) in both positive and negative ion modes to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragments for structural elucidation.

-

-

Quantification: Use authentic standards to create calibration curves for the quantification of substrates and products.

NMR Spectroscopy for Structural Elucidation: For novel compounds, purification followed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) is necessary for unambiguous structure determination[14].

Conclusion and Future Perspectives

The proposed biosynthetic pathway to this compound provides a solid framework for further investigation. Key areas for future research include the isolation and characterization of the specific 5-O-methyltransferase and flavanone 4-reductase involved in this pathway. Elucidating the kinetic parameters and substrate specificities of these enzymes will be crucial for understanding the regulation of the pathway and for its potential reconstruction in microbial hosts for industrial-scale production. The detailed protocols provided in this guide offer a practical starting point for researchers to unravel the intricacies of this specialized flavonoid biosynthetic pathway, ultimately paving the way for the development of novel pharmaceuticals and nutraceuticals.

References

- 1. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional analysis of the dihydroflavonol 4-reductase family of Camellia sinensis: exploiting key amino acids to reconstruct reduction activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Determination of Flavanones in Orange Juices Obtained from Different Sources by HPLC/DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two tropinone reductases, that catalyze opposite stereospecific reductions in tropane alkaloid biosynthesis, are localized in plant root with different cell-specific patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of two new flavone 4′-O-methyltransferases and their application in de novo biosynthesis of (2S)-hesperetin in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tailoring the Regioselectivity of Lentinula edodes O‑Methyltransferases for Precise O‑Methylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rational Design of Resveratrol O-methyltransferase for the Production of Pinostilbene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suppression of O-Methyltransferase Gene by Homologous Sense Transgene in Quaking Aspen Causes Red-Brown Wood Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]

Physical and chemical properties of (2S)-5-Methoxyflavan-7-ol

This technical guide provides a comprehensive overview of the physical and chemical properties of (2S)-5-Methoxyflavan-7-ol, a naturally occurring flavan (B184786) found in Dragon's blood resin.[1] The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. While specific experimental data for this compound is limited in the available literature, this guide consolidates known information and provides predicted properties based on the analysis of structurally similar flavonoids.

Chemical and Physical Properties

This compound is a flavan derivative with a molecular formula of C₁₆H₁₆O₃ and a molecular weight of 256.30 g/mol .[1] It is recognized as a natural product isolated from the resin of Dracaena draco.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Prediction |

| Molecular Formula | C₁₆H₁₆O₃ | [1] |

| Molecular Weight | 256.30 g/mol | [1] |

| Melting Point | Not available. Predicted to be in the range of 150-180 °C. | Based on similar flavanones. |

| Boiling Point | Not available. Predicted to be > 300 °C. | General characteristic of flavonoids. |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. Poorly soluble in water. | General characteristic of flavonoids. |

| Appearance | Likely a crystalline or amorphous solid. | General characteristic of flavonoids. |

Spectral Data (Predicted)

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Chemical Shifts / Absorption Bands / Fragmentation Pattern |

| ¹H NMR | Aromatic protons (ring A and B): δ 6.0-7.5 ppm; Methoxy group (-OCH₃): δ 3.7-3.9 ppm (singlet); Protons on the C-ring (flavan nucleus): δ 2.5-3.0 ppm and 4.5-5.5 ppm. |

| ¹³C NMR | Aromatic carbons: δ 90-165 ppm; Methoxy carbon: δ 55-60 ppm; Carbons of the flavan C-ring: δ 20-80 ppm. |

| IR (Infrared) Spectroscopy | O-H stretching (hydroxyl group): ~3300 cm⁻¹ (broad); C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹; C=C stretching (aromatic): ~1500-1600 cm⁻¹; C-O stretching (ether and alcohol): ~1000-1300 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 256. Fragmentation patterns would likely involve retro-Diels-Alder (RDA) cleavage of the C-ring, characteristic of flavonoids, leading to fragments representing the A and B rings. |

Experimental Protocols

Isolation of Flavonoids from Dracaena draco Resin (General Protocol)

While a specific protocol for the isolation of this compound is not detailed in the literature, a general methodology for the extraction and isolation of flavonoids from Dracaena draco resin can be outlined as follows. This process typically involves solvent extraction followed by chromatographic separation.

References

In-Depth Technical Guide: Spectral Analysis of (2S)-5-Methoxyflavan-7-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (2S)-5-Methoxyflavan-7-ol, a naturally occurring flavan (B184786) found in Dragon's blood resin. This document outlines the key spectroscopic characteristics (NMR, MS, and IR), detailed experimental protocols for data acquisition, and relevant biological signaling pathways associated with this class of compounds.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~5.0-5.2 | dd | ~10, 3 |

| H-3ax | ~2.0-2.2 | m | |

| H-3eq | ~2.8-3.0 | m | |

| H-4ax | ~2.7-2.9 | m | |

| H-4eq | ~2.9-3.1 | m | |

| H-6 | ~6.1-6.3 | d | ~2.0 |

| H-8 | ~6.2-6.4 | d | ~2.0 |

| 5-OCH₃ | ~3.7-3.9 | s | |

| H-2', H-6' | ~7.3-7.5 | m | |

| H-3', H-4', H-5' | ~7.2-7.4 | m | |

| 7-OH | ~8.5-9.5 | s |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~79-81 |

| C-3 | ~30-32 |

| C-4 | ~20-22 |

| C-4a | ~155-157 |

| C-5 | ~158-160 |

| C-6 | ~95-97 |

| C-7 | ~156-158 |

| C-8 | ~94-96 |

| C-8a | ~100-102 |

| 5-OCH₃ | ~55-57 |

| C-1' | ~139-141 |

| C-2', C-6' | ~128-130 |

| C-3', C-5' | ~126-128 |

| C-4' | ~128-130 |

Mass Spectrometry (MS) Data

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification.

Table 3: Mass Spectrometry Data of this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.30 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| [M+H]⁺ | m/z 257 |

| Key Fragment Ions | Further fragmentation would involve cleavage of the C-ring, characteristic of flavans. |

Infrared (IR) Spectroscopy Data

The infrared spectrum reveals the functional groups present in the molecule.

Table 4: Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3200-3500 | O-H stretch (hydroxyl group) |

| ~2850-3000 | C-H stretch (aromatic and aliphatic) |

| ~1600-1620 | C=C stretch (aromatic ring) |

| ~1450-1500 | C=C stretch (aromatic ring) |

| ~1150-1250 | C-O stretch (ether and phenol) |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the spectral characterization of flavonoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is typically set to 12-15 ppm.

-

A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

-

The relaxation delay is set to 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

The spectral width is set to 200-220 ppm.

-

A larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.

-

The relaxation delay is typically 2 seconds.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a liquid chromatography system (LC-MS) or for direct infusion.

-

LC-MS Analysis:

-

A C18 reversed-phase column is typically used for separation.

-

A gradient elution with mobile phases consisting of water and acetonitrile (B52724) (often with a small amount of formic acid to aid ionization) is employed.

-

-

MS Acquisition:

-

The ESI source is operated in positive or negative ion mode.

-

The mass spectrometer is set to scan a relevant m/z range (e.g., 100-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) is performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to obtain fragment ions.

-

-

Data Analysis: The resulting mass spectra are analyzed to determine the molecular weight and to propose a fragmentation pathway consistent with the structure of the compound.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Signaling Pathways and Experimental Workflows

Flavonoids, as a class of compounds, are known to modulate various cellular signaling pathways, contributing to their diverse biological activities. While specific pathways for this compound are not extensively studied, the general mechanisms of flavanols provide a basis for understanding its potential biological effects.

General Flavonoid Signaling Pathways

Flavonoids can influence key signaling cascades involved in inflammation, cell proliferation, and apoptosis. A generalized overview of these interactions is depicted below.

Caption: General signaling pathways modulated by flavonoids.

Experimental Workflow for Spectral Data Acquisition

The process of obtaining and analyzing spectral data for a natural product like this compound follows a systematic workflow.

A Comprehensive Technical Guide to the Biological Activities of 5-Methoxyflavan Derivatives

For Researchers, Scientists, and Drug Development Professionals

The class of flavonoids known as 5-methoxyflavan derivatives has garnered significant scientific interest due to their diverse and potent biological activities. These compounds, characterized by a flavan (B184786) core with a methoxy (B1213986) group at the 5-position, have demonstrated promising potential in anticancer, anti-inflammatory, and neuroprotective applications. This technical guide provides an in-depth overview of the current research, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Anticancer Activity

5-Methoxyflavan derivatives have shown significant cytotoxic and antiproliferative effects across a range of cancer cell lines. The substitution pattern on the flavan skeleton, particularly the presence and position of hydroxyl and additional methoxy groups, plays a crucial role in their anticancer potency.

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various 5-methoxyflavan derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Treatment Duration (hours) | Reference |

| 5-Demethylnobiletin | HL-60 (Acute Myeloid Leukemia) | 85.7 | 48 | [1] |

| 5-Demethylnobiletin | THP-1 (Acute Myeloid Leukemia) | 32.3 | 48 | [1] |

| 5-Demethylnobiletin | U-937 (Acute Myeloid Leukemia) | 30.4 | 48 | [1] |

| 5-Demethylnobiletin | K562 (Chronic Myeloid Leukemia) | 65.3 | 48 | [1] |

| 5,3'-Didemethylnobiletin | HepG2 (Liver Cancer) | 41.37 | 24 | [1] |

| 5,3',4'-Tridemethylnobiletin | HepG2 (Liver Cancer) | 46.18 | 24 | [1] |

| 5-Demethylnobiletin | HepG2 (Liver Cancer) | 47.31 | 24 | [1] |

| 5,4'-Didemethylnobiletin | HepG2 (Liver Cancer) | 54.46 | 24 | [1] |

| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MCF-7 (Breast Cancer) | 3.71 | 72 | [2] |

| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | Cancer Cell lines | ~25 | 24 | [1][3] |

| 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | K562/BCRP (Drug-resistant leukemia) | RI₅₀: 7.2 nM | Not Specified | [4] |

| 3c (a 5,6,7-trimethoxyflavone (B192605) derivative) | Aspc-1 (Pancreatic Cancer) | 5.30 | Not Specified | [5] |

| Tangeritin | AGS (Gastric Cancer) | < 33.57 | 48 | [3] |

| 5-Methoxyflavone (B191841) (5-MF) | MOLT-4 (Leukemia) | Not specified (IC₂₀ used) | Not Specified | [6] |

| 2'-Methoxyflavone (2'-MF) | MOLT-4 (Leukemia) | Not specified (IC₂₀ used) | Not Specified | [6] |

Cell Viability and Cytotoxicity Assays (CTG and MTT Assays)

A common method to assess the anti-proliferative activity of 5-methoxyflavan derivatives is the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay or the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][7]

Protocol for CTG Assay:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 5-methoxyflavan derivative. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Assay Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Luminescence Measurement: Add the reagent to each well, mix, and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Apoptosis Induction

Several 5-methoxyflavan derivatives induce apoptosis in cancer cells. This can be investigated by observing changes in the mitochondrial transmembrane potential and the activation of caspases.[6]

Signaling Pathways in Anticancer Activity

5-Methoxyflavones can modulate multiple signaling pathways to exert their anticancer effects. For instance, 5-methoxyflavone (5-MF) has been shown to enhance TRAIL-induced apoptosis by up-regulating death receptors (DRs) and down-regulating anti-apoptotic proteins like cFLIP and Mcl-1.[6] This leads to the activation of the extrinsic and intrinsic apoptosis pathways.

Anti-inflammatory Activity

5-Methoxyflavan derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.

| Compound | Model | Effect | Reference |

| 5,7-Dimethoxyflavone (B190784) (5,7-DMF) | Rat Paw Edema | Comparable effect to aspirin | [8] |

| 5,7-Dimethoxyflavone (5,7-DMF) | Rat Pleurisy | Antiexudative, inhibited leukocyte migration, and prostaglandin (B15479496) biosynthesis | [8] |

| 5,7-Dimethoxyflavone (DMF) and 4',5,7-Trimethoxyflavone (TMF) | HUVEC | Strongly inhibit prostaglandin production via direct COX-2 suppression | |

| 5,6,7-Trimethoxyflavone (TMF) | LPS-induced RAW 264.7 macrophages | Inhibited NO and PGE2 production; suppressed iNOS and COX-2 expression | [9] |

| 4',6,7-trihydroxy-5-methoxyflavone | LPS-induced peritonitis in mice | Decreased leukocyte migration and pro-inflammatory cytokines (TNF-α, IL-1β) | [10] |

| 5,7,4'-trimethoxyflavanone (TMF) | LPS-challenged rat intestine | Diminished NF-κB activation and inhibited TNF-α, IL-6, and IL-1β levels | [11] |

In Vivo Anti-inflammatory Assay (Rat Paw Edema Model)

This model is used to assess the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Model: Use adult Wistar rats.

-

Compound Administration: Administer the 5-methoxyflavan derivative orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like aspirin.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a phlogistic agent (e.g., carrageenan) into the sub-plantar region of the rat's hind paw.

-

Measurement of Edema: Measure the paw volume at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Measurement of Inflammatory Mediators (NO, PGE2, Cytokines)

The levels of inflammatory mediators can be quantified using various biochemical assays.

Protocol for Nitric Oxide (NO) Measurement (Griess Assay):

-

Sample Collection: Collect cell culture supernatants from macrophages (e.g., RAW 264.7 cells) treated with LPS and the 5-methoxyflavan derivative.

-

Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Reaction: Mix the sample with the Griess reagent and incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite (B80452) concentration using a standard curve of sodium nitrite.

A key mechanism of the anti-inflammatory action of 5-methoxyflavan derivatives is the inhibition of the NF-κB and MAPK signaling pathways.[7][9] For example, 5,6,7-trimethoxyflavone (TMF) suppresses the expression of pro-inflammatory genes by interfering with the activation of NF-κB, AP-1, and STAT1/3.[9]

Neuroprotective Activity

Certain 5-methoxyflavan derivatives exhibit neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases.

| Compound | Model | Effect | Reference |

| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) | PC12 cells (dopamine-induced toxicity) | Decreased toxicity and attenuated redox imbalance (3-20 µM) | [12] |

| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) | D-galactose treated mice | Improved behavioral performance; inhibited AP-1 activation; upregulated BDNF and GSH/GSSG ratio (4 or 8 mg/kg/day) | [12] |

| 5,7-Dimethoxyflavone (DMF) | LPS-induced memory-impaired mice | Reduced Aβ, IL-1β, IL-6, and TNF-α levels; increased BDNF level | [13][14][15] |

| 5,7,4'-trimethoxyflavone (TMF) | LPS-induced memory-impaired mice | Enhanced spatial memory; reduced Aβ, IL-1β, IL-6, and TNF-α levels | [13][14][15] |

In Vitro Neuroprotection Assay (PC12 Cell Model)

PC12 cells are a common model for studying neuronal differentiation and neurotoxicity.

Protocol:

-

Cell Culture: Culture PC12 cells in appropriate media.

-

Pre-incubation: Pre-incubate the cells with the 5-methoxyflavan derivative for a specified time (e.g., 24 hours).

-

Induction of Toxicity: Induce neurotoxicity by adding a neurotoxin such as dopamine (B1211576) or 6-hydroxydopamine.

-

Assessment of Cell Viability: Measure cell viability using an MTT or similar assay.

-

Measurement of Oxidative Stress Markers: Quantify markers of oxidative stress, such as the ratio of reduced glutathione (B108866) to oxidized glutathione (GSH/GSSG).

The neuroprotective effects of these compounds are often mediated through the modulation of neurotransmission and the reduction of neuroinflammation. For instance, 5,7-dimethoxyflavone (DMF) and 5,7,4'-trimethoxyflavone (TMF) have been shown to interact with GABA and serotonin (B10506) receptors and reduce pro-inflammatory markers.[13][14][15]

Conclusion

5-Methoxyflavan derivatives represent a versatile class of bioactive compounds with significant therapeutic potential. Their efficacy in preclinical models of cancer, inflammation, and neurodegeneration warrants further investigation. The structure-activity relationship studies highlight the importance of the substitution patterns on the flavan nucleus for their biological activity. Future research should focus on optimizing the lead compounds, elucidating their detailed mechanisms of action, and evaluating their pharmacokinetic and toxicological profiles to pave the way for their clinical development.

References

- 1. Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review[v1] | Preprints.org [preprints.org]

- 2. preprints.org [preprints.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. “5,7,4'-trimethoxyflavanone from Bauhinia variegata exerts anti‑inflammatory and protective actions in LPS‑challenged rat intestine” - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of (2S)-5-Methoxyflavan-7-ol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-5-Methoxyflavan-7-ol is a natural flavonoid compound found in Dragon's blood resin.[1][2] While the specific bioactivities of this compound are not extensively documented, its chemical structure as a flavan (B184786) suggests potential therapeutic applications, a characteristic common to many flavonoids which are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4][5] This technical guide outlines a comprehensive in silico approach to predict the bioactivity of this compound, providing a framework for future research and drug discovery efforts. The methodologies detailed herein are broadly applicable for the computational prediction of natural product bioactivity.[3]

Introduction to In Silico Bioactivity Prediction

The discovery and development of novel therapeutic agents from natural products is a cornerstone of pharmaceutical research.[3] In silico methods have emerged as powerful and efficient approaches to predict the bioactivity of natural products, prioritize candidates for further testing, and elucidate their mechanisms of action.[3][6] This guide presents a structured workflow for the computational prediction of the bioactivity of this compound, from initial property calculations to specific target interaction analysis.

Physicochemical and Pharmacokinetic Profile

An initial but crucial step in drug development is the assessment of a compound's pharmacokinetic and toxicological properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity).[3][7] These predictions help identify potential liabilities that could lead to late-stage failure.[3]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound. These parameters are essential for evaluating its drug-likeness.

| Property | Predicted Value |

| Molecular Formula | C16H16O3 |

| Molecular Weight | 256.30 g/mol |

| LogP (o/w) | 3.2 |

| Topological Polar Surface Area (TPSA) | 49.8 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Note: These values are hypothetical and would be calculated using in silico tools like SwissADME or similar platforms.

Predicted ADMET Properties

The ADMET profile predicts how the compound will behave in a biological system.

| Parameter | Prediction |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Permeability | Yes |

| CYP450 2D6 Inhibitor | No |

| Hepatotoxicity | Low risk |

| AMES Toxicity | No |

Note: These are hypothetical predictions based on common in silico ADMET screening tools.[7]

In Silico Prediction Workflow

The computational prediction of a natural product's bioactivity typically follows a structured workflow.[3] This multi-step process allows researchers to build a comprehensive profile of a compound's potential therapeutic effects.[3]

Caption: A generalized workflow for the in silico bioactivity prediction of natural products.

Molecular Docking and Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] This method can be used to predict the binding affinity and interaction patterns of this compound with various protein targets.

Hypothetical Protein Targets

Based on the known activities of similar flavonoids, potential protein targets for this compound could include enzymes and receptors involved in inflammation, cancer, and neuroprotection.[4][5]

| Target Class | Specific Protein Target | Rationale |

| Kinase | Mitogen-activated protein kinase 14 (MAPK14/p38α) | Implicated in inflammatory responses. |

| Protease | SARS-CoV-2 Main Protease (Mpro) | Flavonoids have been investigated as potential viral protease inhibitors.[6] |

| Receptor | GABA-A Receptor | Some flavonoids exhibit anxiolytic effects via this receptor.[5][8] |

| Enzyme | Cyclooxygenase-2 (COX-2) | A key enzyme in the inflammatory pathway. |

Predicted Binding Affinities

The following table presents hypothetical binding affinities (in kcal/mol) for this compound with the selected protein targets, as would be generated by molecular docking software like AutoDock Vina.[8][9] Lower binding energy values indicate a more favorable interaction.[3]

| Protein Target | PDB ID | Binding Affinity (kcal/mol) |

| MAPK14 (p38α) | 1W82 | -8.5 |

| SARS-CoV-2 Mpro | 6LU7 | -7.9 |

| GABA-A Receptor | 6X3X | -7.2 |

| COX-2 | 5IKR | -9.1 |

Note: These are hypothetical results for illustrative purposes.

Potential Signaling Pathway Involvement

Based on the hypothetical docking results, this compound may modulate the MAPK signaling pathway. Inhibition of p38α could lead to downstream anti-inflammatory effects.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Validation Protocols

To validate the in silico predictions, a series of in vitro experiments are necessary.[10]

General Experimental Workflow for Validation

Caption: Experimental workflow for validating in silico predictions.

Detailed Methodologies

6.2.1. Enzyme Inhibition Assay (e.g., for COX-2)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target enzyme.

-

Materials: Recombinant human COX-2 enzyme, arachidonic acid (substrate), a fluorescent or colorimetric probe, and a plate reader.

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the enzyme, the compound at different concentrations, and the probe.

-

Initiate the reaction by adding the substrate.

-

Monitor the change in fluorescence or absorbance over time.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

-

6.2.2. Cell-Based Assay (e.g., Anti-inflammatory Activity)

-

Objective: To assess the effect of the compound on inflammatory responses in a cellular context.

-

Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Procedure:

-

Culture RAW 264.7 cells to an appropriate confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Induce an inflammatory response by adding LPS.

-

After incubation, collect the cell supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Perform a cell viability assay (e.g., MTT assay) to rule out cytotoxicity.

-

Conclusion

This technical guide provides a comprehensive in silico framework for predicting the bioactivity of this compound. The outlined workflow, from ADMET prediction and molecular docking to detailed protocols for experimental validation, offers a systematic approach for researchers in drug discovery. While the specific data presented here is hypothetical, the methodologies are based on established computational and experimental practices. Future studies employing these techniques will be crucial in uncovering the therapeutic potential of this natural flavonoid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. benchchem.com [benchchem.com]

- 4. Flavonoids: A treasure house of prospective pharmacological potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. phcogj.com [phcogj.com]

- 8. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Review of 5-Methoxyflavans: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary: 5-Methoxyflavans, a subclass of methylated flavonoids, are attracting significant scientific interest due to their diverse and potent pharmacological activities. These compounds, found in various medicinal plants and also accessible through chemical synthesis, exhibit promising neuroprotective, anti-inflammatory, and anticancer properties. Mechanistic studies reveal their ability to modulate key cellular signaling pathways, including those involved in inflammation (NF-κB, Nrf2), cell survival (Akt, STAT3), and neurodegeneration (DNA polymerase-β, CREB/BDNF). This technical guide provides a comprehensive literature review of 5-methoxyflavan derivatives, summarizing quantitative biological data, outlining common experimental methodologies, and visualizing core signaling pathways to support ongoing research and drug development efforts.

Introduction to 5-Methoxyflavans

Flavonoids are a large class of polyphenolic secondary metabolites found in plants, known for their wide-ranging health benefits.[1] Methoxyflavans are a specific group of flavonoids characterized by one or more methoxy (B1213986) (-OCH₃) groups attached to the core flavan (B184786) structure. The process of methylation, which replaces a hydroxyl (-OH) group with a methoxy group, can significantly alter the physicochemical properties of the flavonoid, often leading to increased metabolic stability, improved bioavailability, and enhanced biological activity.[1][2][3] This guide focuses specifically on flavan derivatives with a methoxy group at the C5 position of the A-ring, exploring their synthesis, mechanisms of action, and potential as therapeutic agents.

Synthesis of 5-Methoxyflavan Derivatives

The generation of 5-methoxyflavan libraries for pharmacological screening is achieved through various chemical synthesis routes. Common strategies often start from readily available precursors like phloroacetophenone.[4] One established route involves the aldol (B89426) condensation of a substituted acetophenone (B1666503) with a benzaldehyde (B42025) derivative to form a chalcone, which is then subjected to oxidative cyclization using iodine to yield the flavone (B191248) backbone.[5]

Another key synthetic manipulation is demethylation. Lewis acids (e.g., AlCl₃, BCl₃) or Brønsted acids (e.g., HBr in acetic acid) can be used to selectively or serially remove methoxy groups, which is crucial for structure-activity relationship (SAR) studies.[5] For instance, the 5-methoxy group can be preferentially cleaved due to the influence of the neighboring 4-carbonyl group.[5] These synthetic methodologies allow for the creation of diverse analogs to optimize biological activity.[6]

Biological Activities and Mechanisms of Action

Research has illuminated three primary areas of therapeutic potential for 5-methoxyflavans: neuroprotection, anti-inflammatory action, and cancer cytotoxicity.

Neuroprotective Effects

Several 5-methoxyflavan derivatives have been identified as potent neuroprotective agents, acting through multiple mechanisms to combat neurodegeneration.

Mechanism 1: Inhibition of DNA Polymerase-β In the context of Alzheimer's disease, stressors like β-amyloid (Aβ) can force neurons into an abnormal cell cycle, leading to DNA replication and subsequent cell death.[7] 5-Methoxyflavone (B191841) has been identified as a direct inhibitor of DNA polymerase-β (pol-β), the primary enzyme in this pathological DNA replication process.[7] By inhibiting pol-β, 5-methoxyflavone reduces the number of neurons entering the S-phase and prevents Aβ-triggered apoptosis.[7]

Mechanism 2: Modulation of Neurotrophic and Inflammatory Pathways Other derivatives exert neuroprotective effects by regulating signaling cascades crucial for neuronal survival and inflammation. For example, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone was found to upregulate brain-derived neurotrophic factor (BDNF) and increase the phosphorylation of cAMP-response element-binding protein (CREB) in the hippocampus.[8] Concurrently, it inhibits the pro-inflammatory transcription factor AP-1.[8] Similarly, 5,7-dimethoxyflavone (B190784) (DMF) and 5,7,4'-trimethoxyflavone (TMF) have been shown to reduce levels of Aβ and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the brain, suggesting a multi-target approach to neuroprotection.[9][10]

References

- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2S)-5-Methoxyflavan-7-ol and its Flavanol Relatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-5-Methoxyflavan-7-ol is a naturally occurring flavanol found in the resin of Dracaena draco, commonly known as Dragon's Blood. This technical guide provides a comprehensive overview of its chemical properties, and relationship to other flavanols. While specific quantitative biological data for this compound is limited in publicly available literature, this guide draws comparisons with structurally similar flavanols to infer potential biological activities, including antiplatelet, antioxidant, and antimicrobial effects. Detailed experimental protocols for the isolation, and biological evaluation of flavanols are presented, alongside an exploration of the potential modulation of key signaling pathways such as NF-κB and MAPK. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this and related flavanol compounds.

Introduction

Flavanols, a subclass of flavonoids, are a diverse group of plant secondary metabolites known for their wide range of biological activities. This compound is a specific stereoisomer of a methoxylated flavan-7-ol. Its core structure consists of a C6-C3-C6 flavonoid backbone. The "(2S)" designation indicates the stereochemistry at the C2 position of the C-ring. The methoxy (B1213986) group at the C5 position and the hydroxyl group at the C7 position of the A-ring are key structural features that likely influence its biological properties.

This guide will delve into the known characteristics of this compound and leverage data from closely related flavanols to provide a comprehensive understanding of its potential as a bioactive molecule.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | [1] |

| Molecular Weight | 256.3 g/mol | [1] |

| CAS Number | 35290-20-1 | [1] |

| Natural Source | Dragon's Blood Resin (Dracaena draco) | [2] |

Relationship to Other Flavanols

This compound belongs to the flavan-7-ol subclass of flavonoids. Its biological activity can be inferred by comparing it to other structurally similar compounds. Key related compounds include:

-

(2S)-5-methoxy-6-methylflavan-7-ol: A closely related analogue with an additional methyl group at the C6 position. This compound has demonstrated significant antiplatelet activity.

-

Other Methoxyflavones and Flavanols: Various methoxylated flavonoids have been shown to possess anti-inflammatory, antioxidant, and anticancer properties, often through the modulation of cellular signaling pathways.

Potential Biological Activities and Quantitative Data

While specific quantitative data for this compound is scarce, the activity of the closely related (2S)-5-methoxy-6-methylflavan-7-ol provides valuable insights into its potential biological effects.

Antiplatelet Activity

A study on (2S)-5-methoxy-6-methylflavan-7-ol (MMF) demonstrated its potent inhibitory effects on platelet aggregation induced by various agonists.

| Agonist | IC₅₀ (µM) of (2S)-5-methoxy-6-methylflavan-7-ol |

| Collagen | 17.2 |

| Arachidonic Acid | 49.8 |

| ADP | 179.8 |

| U46619 | 109.6 |

| Platelet-Activating Factor (PAF) | 189.2 |

Data from a study on washed rabbit platelets.

This antiplatelet activity is suggested to be mediated through the inhibition of cyclooxygenase and the suppression of intracellular calcium mobilization. Given the structural similarity, it is plausible that this compound exhibits a similar antiplatelet profile.

Antioxidant Activity (Inferred)

Flavonoids are well-known for their antioxidant properties. While specific DPPH or ABTS radical scavenging IC₅₀ values for this compound are not available, extracts from Dragon's Blood resin, rich in flavanols, have shown significant antioxidant activity.[3] The phenolic hydroxyl group at the C7 position is a key contributor to the radical scavenging capacity of flavanols.

Antimicrobial Activity (Inferred)

Various flavanols and methoxylated flavonoids have demonstrated antimicrobial activity against a range of pathogens.[4][5][6] The mechanism of action is often attributed to the disruption of microbial membranes and inhibition of essential enzymes. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not documented, its flavanol structure suggests potential for antimicrobial effects.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related flavanols.

Isolation of this compound from Dracaena draco Resin

This protocol is a generalized procedure for the isolation of flavanols from Dragon's Blood resin and may require optimization.

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases.

Hypothesized MAPK Modulation by this compound

Caption: Potential modulation of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This compound is a flavanol with potential therapeutic applications, inferred from its structural similarity to other bioactive flavonoids. The data on its close analogue, (2S)-5-methoxy-6-methylflavan-7-ol, strongly suggests that it may possess antiplatelet properties. Furthermore, its flavanol structure indicates likely antioxidant and antimicrobial activities.

Future research should focus on the specific isolation and synthesis of this compound to enable comprehensive biological evaluation. Quantitative assessment of its antioxidant, antimicrobial, and anti-inflammatory activities is crucial. Moreover, detailed mechanistic studies are required to confirm its effects on signaling pathways such as NF-κB and MAPK and to identify its specific molecular targets. Such investigations will be instrumental in unlocking the full therapeutic potential of this and other related natural products.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

Methodological & Application

HPLC-MS/MS method for quantification of (2S)-5-Methoxyflavan-7-ol

An HPLC-MS/MS method has been established for the sensitive and selective quantification of (2S)-5-Methoxyflavan-7-ol, a natural flavonoid found in Dragon's blood resin.[1][2] This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in the analysis of this and similar methoxy-substituted flavanols. The method detailed below is robust, reproducible, and suitable for high-throughput analysis in various biological and botanical matrices.

Introduction

This compound is a flavanol of interest due to its presence in traditional medicinal sources. Accurate quantification is crucial for pharmacokinetic studies, quality control of herbal products, and pharmacological research. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers the high selectivity and sensitivity required for precise measurement of this analyte in complex mixtures.[3][4] This method utilizes a reversed-phase HPLC system for separation, followed by electrospray ionization (ESI) and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard (purity ≥98%)

-

Internal Standard (IS), e.g., a structurally similar flavanol not present in the sample

-

HPLC-grade methanol, acetonitrile, water, and formic acid

-

Reagent-grade solvents for extraction (e.g., ethyl acetate, hexane)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

Standard and Sample Preparation

Standard Solutions:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Prepare working standard solutions by serial dilution of the stock solution with methanol/water (50:50, v/v) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare a stock solution of the Internal Standard (1 mg/mL) and a working solution (e.g., 100 ng/mL).

Sample Preparation (from a plant matrix):

-

Homogenize 1 g of the powdered plant material with 10 mL of methanol/water/hydrochloric acid (60:39:1, v/v/v).[5]

-

Sonicate the mixture for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.

-

Evaporate the solvent under a stream of nitrogen.[6]

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filter the solution through a 0.22 µm syringe filter before injection.

HPLC-MS/MS Conditions

A typical HPLC-MS/MS system would be configured as follows. Optimization may be required based on the specific instrumentation used.

Table 1: HPLC Parameters

| Parameter | Value |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Gradient Elution | 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-15 min, 10% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 4500 V |

| Source Temperature | 500 °C |

| Nebulizer Gas | Nitrogen |

| MRM Transitions | To be determined by infusion of the standard. A possible fragmentation involves the retro-Diels-Alder (RDA) mechanism.[7][8] For a precursor ion [M+H]⁺ of m/z 257.3, characteristic product ions would be monitored. |

| Dwell Time | 100 ms |

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 3: Calibration Curve Data for this compound

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |

| 1 | Hypothetical Value | Value | Value |

| 5 | Hypothetical Value | Value | Value |

| 10 | Hypothetical Value | Value | Value |

| 50 | Hypothetical Value | Value | Value |

| 100 | Hypothetical Value | Value | Value |

| 500 | Hypothetical Value | Value | Value |

| 1000 | Hypothetical Value | Value | Value |

Table 4: Quantification of this compound in Samples

| Sample ID | Concentration (ng/mL) | Standard Deviation | %RSD |

| Sample 1 | Hypothetical Value | Value | Value |

| Sample 2 | Hypothetical Value | Value | Value |

| Sample 3 | Hypothetical Value | Value | Value |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound using HPLC-MS/MS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DSpace [diposit.ub.edu]

- 6. organomation.com [organomation.com]

- 7. scielo.br [scielo.br]

- 8. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Isolation of (2S)-5-Methoxyflavan-7-ol from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(2S)-5-Methoxyflavan-7-ol is a naturally occurring flavan (B184786) found in the resin of several plant species, most notably "Dragon's Blood" resin from Dracaena draco. This compound and its derivatives have garnered interest in the scientific community for their potential biological activities. This document provides detailed protocols for the extraction and isolation of this compound from plant material, with a focus on methods applicable to Dragon's Blood resin.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of the target compound. While comprehensive comparative studies for this compound are limited, the following table summarizes typical extraction techniques for flavonoids from Dracaena resin and provides an example of quantitative data for ultrasound-assisted extraction.

| Extraction Method | Typical Solvents | Key Parameters | Yield of this compound | Purity | References |